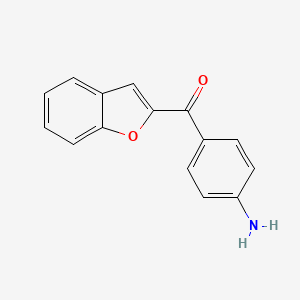
(4-Aminophenyl)(1-benzofuran-2-yl)methanone
Overview
Description
(4-Aminophenyl)(1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(4-Aminophenyl)(1-benzofuran-2-yl)methanone, a compound with the chemical formula C15H11NO2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a benzofuran moiety linked to an aminophenyl group. This unique structure contributes to its diverse biological activities.
Biological Activities
Research has indicated that this compound exhibits several biological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antibacterial and antifungal activities. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Its structural features allow it to interact with cellular targets involved in tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Inhibitory effects on S. aureus and E. coli | |
| Antifungal | Activity against C. albicans | |
| Antitumor | Inhibition of cancer cell proliferation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is critical for its antimicrobial and anticancer effects.
- Cell Signaling Modulation : It can alter cell signaling pathways that regulate cell growth and apoptosis, contributing to its antitumor properties.
- Formation of Hydrogen Bonds : The presence of amino and carbonyl groups allows the compound to form hydrogen bonds with target biomolecules, enhancing its binding affinity and specificity.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs to enhance its biological activity:
- Synthesis : Various synthetic routes have been explored to produce this compound efficiently, allowing for structure-activity relationship (SAR) studies.
- Case Studies : Specific case studies have highlighted the effectiveness of this compound in vitro against cancer cell lines and microbial strains, demonstrating its potential as a lead compound for drug development.
Table 2: Case Studies on Biological Activity
| Study | Findings | Reference |
|---|---|---|
| Antimicrobial Testing | MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus | |
| Antitumor Evaluation | Significant reduction in cell viability in cancer cell lines |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : The compound's moderate lipophilicity facilitates absorption through biological membranes.
- Metabolism : Initial studies suggest that metabolic pathways may modify the compound, impacting its efficacy and safety profile.
Properties
IUPAC Name |
(4-aminophenyl)-(1-benzofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWSCIAZIQBNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















